molecular formula C16H13NO3S B1203401 2-thiophenecarboxylic acid (6-methyl-2-oxo-1H-quinolin-3-yl)methyl ester

2-thiophenecarboxylic acid (6-methyl-2-oxo-1H-quinolin-3-yl)methyl ester

Cat. No. B1203401
M. Wt: 299.3 g/mol
InChI Key: MKZQTGYFCIZIKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-thiophenecarboxylic acid (6-methyl-2-oxo-1H-quinolin-3-yl)methyl ester is a member of quinolines.

Scientific Research Applications

  • Antibacterial Activity : Compounds similar to 2-thiophenecarboxylic acid derivatives have been studied for their antibacterial properties. A study by Segawa et al. (1992) on [1,3]thiazeto[3,2-a]quinoline-3-carboxylic acids and their esters showed that certain derivatives exhibited superior in vitro antibacterial activity and potent in vivo activity (Segawa et al., 1992).

  • Synthesis and Manufacturing : Bänziger et al. (2000) presented an efficient synthesis method for large-scale manufacturing of related compounds, highlighting their importance in pharmaceutical applications (Bänziger et al., 2000).

  • Muscarinic Receptor Antagonism and β2-Adrenoceptor Agonism : A study by Steinfeld et al. (2011) on a compound with a structure related to 2-thiophenecarboxylic acid derivatives demonstrated its potential as a muscarinic receptor antagonist and β2-adrenoceptor agonist (Steinfeld et al., 2011).

  • Synthesis of Derivatives for Pharmaceutical Applications : Research by Gyul'budagyan et al. (1971) and Kozlov et al. (2019) explored the synthesis of various derivatives of quinoline-6-carboxylic acids, which are structurally related to the compound , for potential pharmaceutical uses (Gyul'budagyan et al., 1971), (Kozlov et al., 2019).

  • Applications in Organic Synthesis : Studies have explored the use of these compounds in organic synthesis, demonstrating their versatility in forming various chemical structures, which can be useful in developing new pharmaceuticals (Kononov et al., 1988), (Lisovenko et al., 2016).

  • Synthesis of Novel Amides : Ruschak et al. (2016) synthesized new amides of 3-alkyl carboxylic acids of quinolin-4-ones, expanding the molecular diversity and potential pharmaceutical applications of these compounds (Ruschak et al., 2016).

properties

Product Name

2-thiophenecarboxylic acid (6-methyl-2-oxo-1H-quinolin-3-yl)methyl ester

Molecular Formula

C16H13NO3S

Molecular Weight

299.3 g/mol

IUPAC Name

(6-methyl-2-oxo-1H-quinolin-3-yl)methyl thiophene-2-carboxylate

InChI

InChI=1S/C16H13NO3S/c1-10-4-5-13-11(7-10)8-12(15(18)17-13)9-20-16(19)14-3-2-6-21-14/h2-8H,9H2,1H3,(H,17,18)

InChI Key

MKZQTGYFCIZIKT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C(=C2)COC(=O)C3=CC=CS3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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